H-89 Dihydrochloride

Description

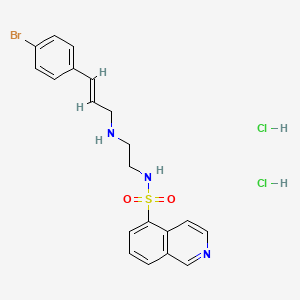

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOGQJVGPIKAM-WTVBWJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-89 Dihydrochloride: A Technical Guide to its Mechanism of Action on PKA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of H-89 dihydrochloride, a widely used inhibitor of cAMP-dependent Protein Kinase A (PKA). This document details its inhibitory profile, kinetic data, and provides standardized experimental protocols for its use in research and development.

Core Mechanism of Action

This compound is a potent, cell-permeable inhibitor of Protein Kinase A.[1] Its primary mechanism of action is through competitive inhibition at the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA.[1][2] By occupying this site, H-89 prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and the subsequent phosphorylation of its downstream substrates.[2]

The isoquinoline ring structure of H-89 is a key feature that allows it to interact with the ATP-binding pocket of PKA and other kinases. While it is widely used as a PKA inhibitor, it is important to note that H-89 also exhibits inhibitory activity against several other kinases, a crucial consideration for the interpretation of experimental results.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been characterized against PKA and a panel of other kinases. The following tables summarize the key quantitative data, including IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) values.

| Kinase | IC50 (nM) | Reference |

| Protein Kinase A (PKA) | 48 - 135 | [3][4][5][6] |

| S6K1 | 80 | [5][7] |

| MSK1 | 120 | [5][7] |

| ROCKII | 270 | [5][7] |

| PKG | ~500 | [8] |

| PKCμ | ~500 | [8] |

| PKBα | 2600 | [7] |

| MAPKAP-K1b | 2800 | [7] |

| Parameter | Value (nM) | Reference |

| Ki (PKA) | 48 | [2][7] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of H-89 and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.

Caption: PKA signaling pathway and the inhibitory action of H-89.

Caption: Competitive inhibition of ATP binding to PKA by H-89.

Caption: General workflow for an in vitro PKA kinase inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro PKA Kinase Activity Assay (Non-Radioactive ELISA-based)

This protocol is adapted from commercially available PKA activity assay kits.

Materials:

-

Recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide, LRRASLG) pre-coated on a 96-well plate

-

This compound

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

-

ATP solution

-

Phospho-specific substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. A typical concentration range to determine IC50 would be from 1 nM to 10 µM. Prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.

-

Enzyme and Inhibitor Incubation: To the wells of the substrate-coated plate, add the desired amount of recombinant PKA enzyme diluted in Kinase Assay Buffer. Immediately add the different concentrations of H-89 or vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km for PKA) to each well.

-

Incubation: Incubate the plate at 30°C for 30-90 minutes.[4]

-

Stopping the Reaction: Stop the reaction by aspirating the contents of the wells and washing three times with Wash Buffer.

-

Antibody Incubation: Add the phospho-specific substrate antibody diluted in a suitable blocking buffer to each well and incubate at room temperature for 60 minutes.

-

Washing: Aspirate and wash the wells three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

-

Washing: Aspirate and wash the wells three times with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

-

Stopping Detection: Add the Stop Solution to each well.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each H-89 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

ATP-Competitive Binding Assay (Fluorescence-Based)

This protocol describes a general method to confirm the ATP-competitive nature of H-89 using a fluorescent ATP analog.

Materials:

-

Recombinant PKA catalytic subunit

-

This compound

-

Fluorescent ATP analog (e.g., TNP-ATP)

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Preparation: Prepare a solution of the PKA catalytic subunit in Binding Buffer. Prepare serial dilutions of H-89 and a stock solution of the fluorescent ATP analog.

-

Binding Reaction: In a cuvette or microplate well, mix the PKA enzyme with a fixed concentration of the fluorescent ATP analog.

-

Baseline Measurement: Measure the baseline fluorescence of the PKA-TNP-ATP mixture. The binding of the fluorescent analog to the kinase typically results in an increase in fluorescence intensity.

-

Titration with H-89: Add increasing concentrations of H-89 to the PKA-TNP-ATP mixture, allowing the system to equilibrate after each addition.

-

Fluorescence Measurement: Measure the fluorescence intensity after each addition of H-89.

-

Data Analysis: A decrease in fluorescence upon addition of H-89 indicates displacement of the fluorescent ATP analog from the binding site. Plot the change in fluorescence against the concentration of H-89 to determine the IC50 for binding. This provides evidence for a competitive binding mechanism.

Cellular Assay: Western Blot for Phospho-CREB

This protocol details the assessment of H-89's ability to inhibit PKA activity in a cellular context by measuring the phosphorylation of a known PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

-

Cell line of interest (e.g., PC12, HEK293)

-

Cell culture medium and supplements

-

PKA activator (e.g., Forskolin, 8-Br-cAMP)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of H-89 (a typical range is 1-20 µM) for 30-60 minutes.

-

Stimulation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce CREB phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CREB in H-89-treated versus untreated, stimulated cells.

Off-Target Effects and Considerations

While H-89 is a valuable tool for studying PKA-mediated signaling, it is crucial to acknowledge its off-target effects.[9] At concentrations commonly used to inhibit PKA in cells (1-10 µM), H-89 can also inhibit other kinases, including ROCKII, MSK1, and S6K1, sometimes more potently than PKA itself.[10] Studies have also shown PKA-independent effects of H-89. Therefore, it is recommended to use H-89 in conjunction with other, more specific PKA inhibitors (e.g., Rp-cAMPS) or molecular genetic approaches (e.g., siRNA, CRISPR/Cas9) to confirm the specific involvement of PKA in a biological process.[9] The ATP-dependent nature of H-89's inhibition means that its IC50 can vary with intracellular ATP concentrations, which should be considered when determining the effective dose.[9]

References

- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 10. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

H-89 Dihydrochloride: A Technical Guide to its Role in the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 Dihydrochloride is a widely utilized cell-permeable isoquinolinesulfonamide compound, recognized primarily for its potent, reversible, and ATP-competitive inhibition of cAMP-dependent Protein Kinase A (PKA).[1][2] Initially lauded for its specificity, it is now understood that H-89 also interacts with a range of other kinases, a critical consideration for the precise interpretation of experimental outcomes.[3][4][5] This technical guide provides an in-depth overview of H-89's mechanism of action within the cAMP signaling pathway, its kinase selectivity profile, detailed experimental protocols for its use, and a discussion of its off-target effects.

Mechanism of Action in the cAMP Signaling Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that regulates a myriad of cellular processes, including metabolism, gene transcription, and cell growth. The primary effector of this pathway is Protein Kinase A (PKA).

Upon stimulation of G-protein coupled receptors (GPCRs) and subsequent activation of adenylyl cyclase, intracellular cAMP levels rise. Four molecules of cAMP bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, eliciting a cellular response.

H-89 exerts its inhibitory effect by directly targeting the catalytic subunit of PKA. It acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket on the kinase and thereby preventing the phosphorylation of PKA's downstream targets.[3][6] This inhibition effectively attenuates the entire downstream signaling cascade initiated by cAMP.

Data Presentation: Kinase Inhibition Profile of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of H-89 against PKA and a selection of other kinases, highlighting its potency and selectivity.

Table 1: Inhibitory Constants (Ki) of this compound

| Kinase | Ki (nM) |

| Protein Kinase A (PKA) | 48 |

| Protein Kinase G (PKG) | 480 |

| Protein Kinase C (PKC) | 31,700 |

| Myosin Light Chain Kinase (MLCK) | 28,300 |

| Casein Kinase I | 38,300 |

| CaM Kinase II | 29,700 |

Data compiled from references:[1][4]

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound

| Kinase | IC50 (nM) |

| S6K1 | 80 |

| MSK1 | 120 |

| Protein Kinase A (PKA) | 135 |

| ROCKII | 270 |

| PKBα (Akt1) | 2,600 |

| MAPKAP-K1b | 2,800 |

Data compiled from references:[3][4][7]

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted to investigate the effects of H-89 on the cAMP signaling pathway.

In Vitro PKA Kinase Assay

This protocol is designed to measure the direct inhibitory effect of H-89 on PKA activity using a purified PKA enzyme and a synthetic peptide substrate.

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA peptide substrate (e.g., Kemptide)

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

40% Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations.

-

In a microcentrifuge tube, combine the purified PKA catalytic subunit and the desired concentration of H-89 or vehicle control (DMSO). Incubate for 10 minutes at 30°C to allow for inhibitor binding.

-

Add the PKA peptide substrate to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and allow it to air dry.

-

Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKA inhibition by comparing the radioactivity of the H-89-treated samples to the vehicle control.

Western Blot Analysis of CREB Phosphorylation

This protocol details the detection of phosphorylated cAMP response element-binding protein (CREB) at Serine 133, a direct downstream target of PKA, in cell lysates following treatment with H-89.

Materials:

-

Cell culture medium

-

This compound

-

cAMP-elevating agent (e.g., Forskolin)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with the desired concentrations of this compound for 30-60 minutes. Subsequently, stimulate the cells with a cAMP-elevating agent like Forskolin for 10-15 minutes to activate the cAMP pathway.[8]

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold cell lysis buffer to the plate, and scrape the cells.[9] Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Normalization: Strip the membrane and re-probe with an anti-total CREB antibody to normalize for protein loading.

Cell Migration Scratch Assay

This protocol is used to assess the effect of H-89 on cell migration, a process that can be influenced by the cAMP signaling pathway.

Materials:

-

Cell culture plates (e.g., 12-well plates)

-

Cell culture medium

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.[2]

-

Creating the Scratch: Once the cells have reached confluence, use a sterile 200 µL pipette tip to create a straight "scratch" or gap in the monolayer.[2][10]

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of H-89 or vehicle control.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This will serve as the 0-hour time point.

-

Incubation and Monitoring: Incubate the plate at 37°C in a CO₂ incubator. Capture images of the same locations at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the width or area of the scratch at each time point for all treatment conditions. The rate of cell migration can be calculated by determining the change in the scratch area over time.

Mandatory Visualizations

Caption: The cAMP signaling pathway illustrating H-89's inhibitory action on the active PKA catalytic subunit.

Caption: A generalized experimental workflow for studying the effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. med.virginia.edu [med.virginia.edu]

- 3. H-89 - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 7. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]

- 8. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 9. origene.com [origene.com]

- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

The Role of H-89 Dihydrochloride in Regulating Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-89 Dihydrochloride, a widely utilized pharmacological agent, is primarily recognized for its potent inhibition of Protein Kinase A (PKA). Emerging evidence, however, reveals a more complex role for H-89 in cellular processes, particularly in the regulation of autophagy. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates autophagic pathways. It delves into both its canonical PKA-dependent and non-canonical PKA-independent signaling cascades, the latter often involving the PI3K/Akt/mTOR pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in cellular biology and drug development.

Introduction to Autophagy and this compound

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. This catabolic process is intricately regulated by a network of signaling pathways, with the serine/threonine kinase mTOR (mammalian target of rapamycin) acting as a central negative regulator.

This compound is a synthetic isoquinolinesulfonamide derivative extensively used as a selective inhibitor of PKA. However, a growing body of literature indicates that H-89 can exert effects on other kinases, leading to a broader range of cellular responses, including the modulation of autophagy. Understanding the multifaceted role of H-89 is crucial for the accurate interpretation of experimental results and for exploring its therapeutic potential.

PKA-Dependent Regulation of Autophagy by H-89

The canonical mechanism by which H-89 is thought to influence autophagy is through its inhibition of PKA. PKA is a key enzyme in the cAMP signaling pathway, which is known to be a negative regulator of autophagy.

Signaling Pathway

In the presence of high cAMP levels, the catalytic subunits of PKA are active and phosphorylate downstream targets that suppress the initiation of autophagy. A key target of PKA is Atg13, a crucial component of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the formation of the autophagosome. Phosphorylation of Atg13 by PKA inhibits the activity of the ULK1 complex, thereby blocking the initiation of autophagy.

By inhibiting PKA, H-89 prevents the phosphorylation of Atg13, leading to the activation of the ULK1 complex and the subsequent induction of autophagy.

Caption: PKA-dependent regulation of autophagy by this compound.

PKA-Independent Regulation of Autophagy by H-89

Increasing evidence suggests that H-89 can regulate autophagy through mechanisms independent of its PKA inhibitory activity. These off-target effects often involve the PI3K/Akt/mTOR signaling pathway, a master regulator of cell growth and autophagy.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central negative regulator of autophagy. Activation of this pathway, typically by growth factors, leads to the phosphorylation and activation of Akt, which in turn activates mTOR. Activated mTORC1 phosphorylates and inactivates the ULK1 complex, thereby inhibiting autophagy.

H-89 has been shown to inhibit other basophilic kinases besides PKA, including Akt.[1][2][3] By inhibiting Akt phosphorylation, H-89 can prevent the activation of mTOR, leading to the de-repression of the ULK1 complex and the induction of autophagy. This PKA-independent mechanism highlights the importance of considering the broader kinase inhibitory profile of H-89.

Caption: PKA-independent regulation of autophagy by H-89 via the PI3K/Akt/mTOR pathway.

Quantitative Data on H-89's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on autophagy markers, cell viability, and proliferation. It is important to note that the data are compiled from different studies and cell lines, and direct comparisons should be made with caution.

Table 1: Effect of this compound on Autophagy Markers

| Cell Line | H-89 Concentration (µM) | Treatment Time (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |

| Caco-2 | 10 | 24 | Increased | Decreased | [4] |

| HEK293A | 10 | 0.75 | Increased S6K1 and Akt phosphorylation | Not Reported | [5] |

| mpkCCD | 1-30 | Not Specified | Not Reported | Not Reported | [1] |

Table 2: Effect of this compound on Cell Viability and Proliferation

| Cell Line | H-89 Concentration (µM) | Treatment Time (h) | Cell Viability (% of Control) | Proliferation (% of Control) | Assay Method | Reference |

| Caco-2 | 1-20 | 48 | Dose-dependent decrease | Dose-dependent decrease | Not Specified | [4] |

| HeLa | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | N/A |

| A375 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of this compound in autophagy.

Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)

Objective: To quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and p62/SQSTM1 (1:1000) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU)

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the other assays.

-

EdU Labeling: Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Click-iT Reaction: Perform the Click-iT reaction by adding a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide) to the cells. This will covalently link the fluorescent dye to the incorporated EdU.

-

Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The percentage of proliferating cells is determined by dividing the number of EdU-positive nuclei (green) by the total number of nuclei (blue).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in autophagy.

Caption: A typical experimental workflow for studying H-89's effect on autophagy.

Conclusion

This compound modulates autophagy through at least two distinct mechanisms: a canonical PKA-dependent pathway and a non-canonical, PKA-independent pathway that often involves the inhibition of the PI3K/Akt/mTOR signaling cascade. The dual regulatory role of H-89 highlights the need for careful experimental design and interpretation, particularly when dissecting the specific signaling pathways involved in autophagy regulation. The off-target effects of H-89 on kinases other than PKA are significant and must be considered when using this compound as a pharmacological tool. Further research is warranted to fully elucidate the complete kinase inhibitory profile of H-89 and its implications for autophagy and other cellular processes. This guide provides a foundational framework for researchers to design and interpret experiments aimed at understanding the complex role of H-89 in cellular homeostasis.

References

- 1. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

H-89 Dihydrochloride: An In-depth Technical Guide to its Effects on Gene Expression and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-89 Dihydrochloride is a widely utilized pharmacological tool in cellular and molecular biology research. Initially characterized as a potent and selective inhibitor of Protein Kinase A (PKA), its application has been instrumental in elucidating the roles of the cyclic AMP (cAMP) signaling pathway in a myriad of cellular processes. However, a growing body of evidence highlights its off-target effects on a range of other kinases, a critical consideration for the precise interpretation of experimental outcomes. This technical guide provides a comprehensive overview of the effects of this compound on gene expression and transcription. It details its mechanism of action, summarizes its inhibitory activity, presents its impact on the expression of key genes, and provides detailed protocols for relevant experimental procedures.

Mechanism of Action

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of PKA[1][2]. The primary mechanism by which H-89 influences gene expression is through its modulation of the PKA signaling cascade.

The canonical PKA pathway is initiated by the binding of cAMP to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then translocate to the nucleus and phosphorylate a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB) at the Serine-133 residue[3][4]. Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300, and binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. This molecular assembly initiates the transcription of a vast array of genes involved in processes such as cell proliferation, differentiation, metabolism, and apoptosis.

H-89 exerts its inhibitory effect by competing with ATP for the binding site on the PKA catalytic subunit, thereby preventing the phosphorylation of its downstream targets, including CREB[4][5][6]. The inhibition of CREB phosphorylation curtails the transcription of CREB-responsive genes, leading to significant alterations in the cellular transcriptome.

Data Presentation: Inhibitory Activity and Effects on Gene Expression

The following tables summarize the quantitative data on the inhibitory activity of this compound against various protein kinases and its reported effects on the expression of specific genes.

Table 1: Inhibitory Activity of this compound against Various Kinases

| Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| Protein Kinase A (PKA) | 135 | 48 | [7][8][9][10][11] |

| S6K1 (p70S6K) | 80 | - | [7][9][10][11] |

| MSK1 | 120 | - | [7][8][9][10][11] |

| ROCKII | 270 | - | [7][8][9][10][11] |

| PKBα (Akt1) | 2600 | - | [7][9][10][11] |

| MAPKAP-K1b (RSK2) | 2800 | - | [7][9][10][11] |

| Myosin Light Chain Kinase | - | 28300 | [1] |

| Protein Kinase C | - | 31700 | [1] |

| Casein Kinase I | - | 38300 | [1] |

| Ca2+/calmodulin-dependent protein kinase II | - | 29700 | [1] |

Table 2: Reported Effects of this compound on Gene Expression

| Gene/Gene Family | Effect | Cell Type/System | Experimental Approach | Reference(s) |

| CREB target genes | Downregulation | Various | Reporter assays, qPCR, Western blot | [3][4][6] |

| MITF | Downregulation | Normal human melanocytes | Real-time RT-PCR | [8] |

| EDNRB | Downregulation | Normal human melanocytes | Real-time RT-PCR | [8] |

| MKP-1 (DUSP1) | Inhibition of LPS-induced expression | Raw264.7 cells | qPCR, Western blot | [6] |

| EMT-related genes | Inhibition of TGF-β-induced changes | ARPE-19 cells | RT-qPCR, Western blot | [7] |

| Inhibitory Smad6 | Increased expression | ARPE-19 cells | RNA sequencing | [7] |

| Late chlamydial genes (e.g., Hc1, Hc2) | Reduced expression | HeLa cells infected with Chlamydia trachomatis | Western blot | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on gene expression and transcription.

Cell Culture and this compound Treatment

A generalized protocol for treating cultured cells with this compound for subsequent gene expression analysis.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 10 cm dishes for protein extraction) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Treatment: On the day of the experiment, aspirate the old medium from the cells and replace it with fresh medium containing the desired final concentration of this compound. A vehicle control (DMSO alone) should always be included. The final concentration of H-89 typically ranges from 1 to 30 µM, depending on the cell type and the specific research question.

-

Incubation: Incubate the cells with this compound for the desired period (e.g., 30 minutes to 24 hours). The incubation time will depend on the specific signaling pathway and gene expression events being investigated.

-

Cell Harvesting: Following incubation, harvest the cells for downstream applications such as RNA or protein extraction.

Western Blot Analysis of CREB Phosphorylation

A detailed protocol for assessing the effect of H-89 on CREB phosphorylation at Serine-133.

-

Cell Lysis: After H-89 treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (e.g., 10% or 12%). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C with gentle agitation. A primary antibody against total CREB should be used on a separate blot or after stripping the phospho-CREB antibody to serve as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 8.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the signal using an imaging system or X-ray film.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phospho-CREB signal to the total CREB signal.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

A step-by-step protocol to measure changes in target gene expression following H-89 treatment.

-

RNA Extraction: Following H-89 treatment, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.

-

qPCR Primer Design: Design or obtain validated primers specific to the target gene(s) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix. Set up reactions in triplicate for each sample and gene.

-

qPCR Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on gene expression.

Caption: PKA signaling pathway and the inhibitory action of H-89.

Caption: Off-target kinase inhibition by this compound.

Caption: Experimental workflow for analyzing H-89's effects.

Conclusion and Future Directions

This compound remains a valuable tool for investigating the PKA signaling pathway and its role in gene regulation. Its ability to inhibit CREB phosphorylation provides a direct mechanism for studying the transcriptional consequences of PKA inhibition. However, researchers must be cognizant of its off-target effects and employ appropriate controls to ensure the specificity of their findings. Future research should focus on utilizing more specific PKA inhibitors in conjunction with H-89 to dissect the precise contributions of PKA versus other kinases to the observed changes in gene expression. Furthermore, global transcriptomic and proteomic analyses will continue to unravel the complex network of genes and proteins regulated by H-89, providing a more comprehensive understanding of its cellular effects.

References

- 1. Massive mining of publicly available RNA-seq data from human and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ArrayExpress—a public database of microarray experiments and gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ArrayExpress update--from an archive of functional genomics experiments to the atlas of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The concordance between RNA-seq and microarray data depends on chemical treatment and transcript abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GEO Accession viewer [ncbi.nlm.nih.gov]

- 7. ArrayExpress--a public database of microarray experiments and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An updated comparison of microarray and RNA-seq for concentration response transcriptomic study: case studies with two cannabinoids, cannabichromene and cannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | CDK1 may promote breast cancer progression through AKT activation and immune modulation [frontiersin.org]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. Vancomycin Penetration in Brain Extracellular Fluid of Patients with Post-Surgical Central Nervous System Infections: An Exploratory Study [mdpi.com]

Understanding the structural basis of H-89 Dihydrochloride inhibition

An In-depth Technical Guide on the Structural Basis of H-89 Dihydrochloride Inhibition

Introduction

This compound is a synthetic isoquinolinesulfonamide compound that has been extensively utilized in cell biology research as a potent, cell-permeable, and selective inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA).[1][2][3] Derived from its predecessor H-8, H-89 was initially identified for its significantly higher potency against PKA compared to other kinases like Protein Kinase G (PKG) and Protein Kinase C (PKC).[4][5] Its primary mechanism of action is the competitive inhibition of the adenosine triphosphate (ATP) binding site on the PKA catalytic subunit, thereby preventing the transfer of a phosphate group to substrate proteins.[3][4]

While widely regarded as a specific PKA inhibitor, subsequent research has revealed that H-89 can affect a range of other kinases and cellular targets, especially at higher concentrations.[6][7][8] This guide provides a comprehensive overview of the structural basis of H-89 inhibition, its interaction with PKA, its broader kinase selectivity profile, and the experimental protocols used to characterize its function, offering critical insights for researchers in drug development and cellular signaling.

Mechanism of Action and Structural Interaction with PKA

H-89 exerts its inhibitory effect by acting as a competitive antagonist of ATP.[3][4] It directly binds to the deep cleft located between the N-terminal and C-terminal lobes of the PKA catalytic subunit, which constitutes the ATP-binding pocket.[9] This binding event physically occludes ATP from entering the active site, thus inhibiting the phosphotransferase reaction.

Crystallographic studies of H-89 in complex with the PKA catalytic subunit have elucidated the specific molecular interactions responsible for its inhibitory activity. The binding is characterized by:

-

Hydrogen Bonding: The isoquinoline sulfonamide moiety of H-89 forms critical hydrogen bonds with the backbone atoms of the hinge region connecting the two lobes of the kinase domain.

-

Hydrophobic Interactions: The bromophenyl group of H-89 occupies a hydrophobic pocket within the active site. Structural analyses have revealed that this part of the molecule is flexible and can adopt at least two distinct conformations within this pocket.[9]

This dual mode of interaction—hydrogen bonding to the hinge and hydrophobic engagement in the nearby pocket—anchors the inhibitor firmly in the ATP-binding site, effectively blocking kinase function.

Quantitative Kinase Inhibition Profile

While H-89 is most potent against PKA, it exhibits inhibitory activity against a spectrum of other kinases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for quantifying this activity. The Ki value represents the intrinsic binding affinity of the inhibitor, while the IC50 is the concentration required to reduce enzyme activity by 50% under specific experimental conditions.[10][11]

Below is a summary of reported inhibition values for H-89 against various kinases.

| Kinase Target | IC50 (nM) | Ki (nM) | Selectivity vs. PKA (approx.) |

| Protein Kinase A (PKA) | 48 - 135[1] | 48[5] | - |

| S6K1 | 80[4] | N/A | ~1.7x less selective |

| MSK1 | 120[4] | N/A | ~2.5x less selective |

| ROCK-II | 270[4] | N/A | ~5.6x less selective |

| Protein Kinase G (PKG) | ~480 | N/A | ~10x less selective[4] |

| PKBα (Akt) | 2,600[4][5] | N/A | ~54x less selective |

| MAPKAP-K1b | 2,800[4] | N/A | ~58x less selective |

| Protein Kinase C (PKC) | >24,000 | N/A | >500x less selective[5] |

| MLCK | >24,000 | N/A | >500x less selective[5] |

| Calmodulin Kinase II | >24,000 | N/A | >500x less selective[5] |

N/A: Not consistently reported in the reviewed literature. Values can vary based on assay conditions.

Signaling Pathways and Off-Target Considerations

The primary intended target of H-89 is the PKA signaling pathway, a crucial cascade in numerous cellular processes including gene expression, metabolism, and cell growth.

The PKA Signaling Pathway

The canonical PKA pathway is activated by second messenger cAMP. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate serine and threonine residues on various substrate proteins, such as the transcription factor CREB (cAMP response element-binding protein). H-89 directly inhibits the released catalytic subunit, preventing these downstream phosphorylation events.

Off-Target Effects

Despite its utility, H-89 is not perfectly specific. As the data in Section 3.0 indicates, H-89 inhibits several other basophilic kinases, such as S6K1, MSK1, and ROCK-II, with only moderately lower potency than PKA.[4][8] The inhibition of Rho-associated kinase (ROCK) is particularly noteworthy as it can independently affect cell morphology and cytoskeletal organization, potentially confounding studies on PKA's role in these processes.[12] Furthermore, PKA-independent effects, such as direct antagonism of β-adrenergic receptors, have been reported.[13]

These off-target activities necessitate careful experimental design. It is highly recommended to use H-89 in conjunction with other, structurally distinct PKA inhibitors (e.g., Rp-cAMPS) or to validate findings using genetic approaches (e.g., siRNA/shRNA knockdown or knockout models) to definitively attribute an observed effect to PKA inhibition.[6]

Experimental Protocols

Characterizing the inhibitory action of H-89 involves a combination of in vitro biochemical assays and cell-based analyses.

In Vitro Kinase Inhibition Assay

This protocol describes a method to measure the direct inhibitory effect of H-89 on PKA activity. A common approach is a luminescence-based assay that quantifies ADP produced during the kinase reaction.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mix containing PKA kinase buffer, a specific PKA peptide substrate (e.g., Kemptide), and the purified PKA catalytic subunit.

-

Inhibitor Addition: Add varying concentrations of this compound (typically from low nM to high µM) to the wells. Include a no-inhibitor control (DMSO vehicle).

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP (e.g., 10 µM). Incubate at 30°C for 60 minutes.

-

Quantify ADP Production: Stop the reaction and quantify the amount of ADP generated using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent first depletes remaining ATP and then converts the produced ADP back into ATP, which is used to drive a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 4. H-89 - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anomalous dispersion analysis of inhibitor flexibility: a case study of the kinase inhibitor H-89 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

H-89 Dihydrochloride: A Technical Guide to its Complex Interactions with Kinase Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride is a widely utilized cell-permeable isoquinolinesulfonamide compound, initially characterized as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site on the catalytic subunit of PKA. Due to this property, H-89 has been an invaluable tool in dissecting the role of the PKA signaling pathway in a myriad of cellular processes. However, accumulating evidence has revealed that the selectivity of H-89 is not absolute.[2][3] At concentrations commonly used in cell-based assays, H-89 can engage with a range of other kinases, leading to off-target effects that can confound experimental interpretation.[2][3]

This in-depth technical guide provides a comprehensive overview of this compound's interactions with various kinase pathways, with a particular focus on its off-target activities. It is intended to serve as a critical resource for researchers employing H-89, enabling more informed experimental design and data interpretation. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Quantitative Data: H-89 Inhibitory Activity

The inhibitory potency of H-89 extends beyond PKA to a number of other serine/threonine kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of H-89 against its primary target and key off-target kinases. This data highlights the concentration-dependent nature of H-89's selectivity.

| Kinase | IC50 / Ki | Species/Assay Conditions | Reference |

| Primary Target | |||

| Protein Kinase A (PKA) | Ki: 48 nM | Cell-free assay | [4] |

| IC50: 135 nM | In vitro | [3] | |

| Off-Target Kinases | |||

| S6 Kinase 1 (S6K1) | IC50: 80 nM | In vitro | [4][5] |

| Mitogen- and Stress-Activated Kinase 1 (MSK1) | IC50: 120 nM | In vitro | [4][5] |

| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | IC50: 270 nM | In vitro | [4][5] |

| Protein Kinase Bα (PKBα/Akt1) | IC50: 2.6 µM (2600 nM) | In vitro | [4][5] |

| Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAP-K1b) | IC50: 2.8 µM (2800 nM) | In vitro | [4][5] |

Interaction with Key Kinase Signaling Pathways

Beyond its primary role as a PKA inhibitor, H-89 significantly impacts several other major signaling cascades. Understanding these interactions is crucial for accurately interpreting experimental results.

The PKA Signaling Pathway (Primary Target)

The canonical PKA pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrates, regulating diverse cellular functions. H-89 directly competes with ATP for binding to the catalytic subunit, thereby inhibiting this phosphorylation cascade.

The Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Surprisingly, while H-89 can inhibit Akt (PKBα) at higher concentrations, some studies report a paradoxical activation of Akt at lower concentrations.[6] Furthermore, H-89 has been shown to render the phosphorylation of S6K1 and Akt resistant to mTOR inhibitors like rapamycin and Torin1, suggesting a complex interplay with this pathway that may involve phosphatases.[7][8]

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway plays a critical role in regulating cell morphology, motility, and contraction. H-89 has been demonstrated to be a direct inhibitor of Rho-associated kinases (ROCKI and ROCKII).[9] This inhibition is a significant off-target effect that can influence experimental outcomes related to cytoskeletal dynamics, independent of PKA.[9]

The MAPK/MSK1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including gene expression, proliferation, and stress responses. Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase activated by the ERK and p38 MAPK pathways. H-89 is a potent inhibitor of MSK1, which can affect the phosphorylation of downstream targets such as CREB and histone H3, thereby influencing gene transcription.[10][11]

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the interaction of H-89 with various kinase pathways. These are representative methodologies based on published literature and may require optimization for specific experimental systems.

In Vitro Kinase Assay

This protocol describes a general method for assessing the direct inhibitory effect of H-89 on a purified kinase.

Materials:

-

Purified active kinase (e.g., PKA, ROCKII, MSK1)

-

Specific kinase substrate (peptide or protein)

-

This compound

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled)

-

Phosphatase inhibitors

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phospho-specific antibody for ELISA-based assays)

Procedure:

-

Prepare a reaction mixture containing the purified kinase, its specific substrate, and kinase reaction buffer in a microcentrifuge tube or 96-well plate.

-

Add varying concentrations of H-89 (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the reaction mixtures. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP (e.g., 100 µM final concentration, including a spike of [γ-32P]ATP if using a radioactive assay).

-

Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for radioactive assays or EDTA for non-radioactive assays).

-

Detect and quantify substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the remaining radioactivity using a scintillation counter. For ELISA-based assays, this involves transferring the mixture to an antibody-coated plate and following a standard ELISA protocol.

-

Calculate the percentage of kinase inhibition at each H-89 concentration and determine the IC50 value.

Western Blotting for Phospho-Kinase Analysis

This protocol outlines a general procedure for examining the effect of H-89 on the phosphorylation state of specific kinases and their substrates in cell lysates.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-CREB (Ser133), anti-total-CREB)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat cells with H-89 at the desired concentrations and for the specified duration. Include appropriate vehicle controls (DMSO). In some experiments, cells may also be treated with an agonist to stimulate the pathway of interest.

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

Conclusion and Recommendations

This compound remains a valuable tool for investigating PKA-mediated signaling events. However, its utility is tempered by a significant number of off-target interactions, particularly at the higher concentrations often used in cellular studies. The data and pathways presented in this guide underscore the importance of careful experimental design and interpretation when using H-89.

To mitigate the risk of misinterpreting data due to off-target effects, the following best practices are recommended:

-

Use the lowest effective concentration of H-89: Whenever possible, titrate H-89 to determine the minimal concentration required to inhibit PKA in the specific experimental system.

-

Employ multiple, structurally distinct inhibitors: To confirm that an observed effect is indeed PKA-dependent, use other PKA inhibitors with different mechanisms of action (e.g., Rp-cAMPS) in parallel.

-

Utilize genetic approaches: Where feasible, complement pharmacological studies with genetic knockdown (siRNA, shRNA) or knockout of PKA subunits to provide more definitive evidence for PKA's role.

-

Be aware of the off-target profile: When studying pathways known to be affected by H-89 (e.g., Akt/mTOR, Rho/ROCK, MAPK/MSK1), consider the potential for direct modulation by the inhibitor and interpret results with caution.

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arborassays.com [arborassays.com]

- 5. researchgate.net [researchgate.net]

- 6. mTOR Antibody | Cell Signaling Technology [cellsignal.com]

- 7. mTOR Polyclonal Antibody (PA1-518) [thermofisher.com]

- 8. mTOR Polyclonal Antibody (PA5-13263) [thermofisher.com]

- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR Antibody (#2972) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

H-89 Dihydrochloride: Application Notes for Effective PKA Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-89 Dihydrochloride for the effective inhibition of Protein Kinase A (PKA). This document includes quantitative data on effective concentrations and treatment durations, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction

This compound is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] It acts as a competitive inhibitor of ATP at the kinase's catalytic subunit.[1] Due to its widespread use in studying PKA-mediated signaling events, a thorough understanding of its application is crucial for obtaining reliable and reproducible results. These notes provide detailed protocols and data to guide researchers in designing experiments for effective PKA inhibition using H-89.

Quantitative Data for this compound Treatment

The effective concentration and duration of H-89 treatment can vary significantly depending on the cell type and the specific experimental context. The following tables summarize key quantitative data from various studies.

Table 1: Effective Concentrations and Treatment Durations of H-89 for PKA Inhibition

| Cell Type | Concentration | Treatment Duration | Readout/Effect |

| SKNMC Cells | 10-30 µM | 30 minutes | Inhibition of Forskolin-induced CREB phosphorylation.[3] |

| PC12D Cells | 30 µM | 1 hour | Marked inhibition of Forskolin-induced protein phosphorylation.[4] |

| Human Embryonic Stem Cells (hESCs) | 4 µM | 1 day | Enhanced survival and clonogenicity.[5] |

| ARPE-19 Cells | 10 µM | 1 hour (pretreatment) | Blocked TGF-β1-induced PKA activation.[6] |

| Rat Lacrimal Glands | 50 µM | 2 hours | 64% inhibition of DBcAMP-induced secretion.[7] |

| Clone A Cells | 1-10 µM | 30 minutes | Dose-dependent inhibition of PKA activity.[8] |

| Neuro2A (N2A) Cells | 10 µM | 2 hours (pretreatment) | Attenuation of synaptic dysfunction after H/R injury.[9] |

| Th2 Cells | 2-10 µM | 48 hours | Significant decrease in IL-5 production. |

Table 2: In Vitro Inhibitory Activity of H-89

| Kinase | IC50 / Ki |

| PKA | Ki: 48 nM[4] |

| S6K1 | IC50: 80 nM[4] |

| MSK1 | IC50: 120 nM[4] |

| ROCKII | IC50: 270 nM[4] |

| PKBα | IC50: 2600 nM[4] |

| MAPKAP-K1b | IC50: 2800 nM[4] |

Note on Off-Target Effects: While H-89 is a potent PKA inhibitor, it can also inhibit other kinases, particularly at higher concentrations.[1][2][4] For instance, at 10 µM, H-89 has been shown to inhibit ROCK-II, MSK1, and S6K1 more potently than PKA itself in some contexts.[9] Researchers should consider these off-target effects and use the lowest effective concentration possible. Including appropriate controls, such as other PKA inhibitors like PKI, is recommended to confirm the specificity of the observed effects.[10]

Experimental Protocols

Protocol 1: Inhibition of PKA Signaling in Cultured Cells and Assessment by Western Blotting for Phospho-CREB

This protocol describes the treatment of adherent cells with H-89 to inhibit PKA activity, followed by assessment of the phosphorylation status of the PKA substrate CREB at Serine 133.

Materials:

-

This compound (e.g., Cell Signaling Technology #9844)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Phospho-CREB (Ser133) and total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

H-89 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[3] Store aliquots at -20°C.

-

H-89 Treatment:

-

On the day of the experiment, dilute the H-89 stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-30 µM).

-

Remove the old medium from the cells and replace it with the H-89-containing medium.

-

Incubate the cells for the desired duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.[3][11]

-

-

(Optional) PKA Activation: To confirm the inhibitory effect of H-89, you can stimulate PKA activity in control and H-89-treated cells. For example, after the H-89 pretreatment, add a PKA activator like Forskolin (e.g., 30 µM) for a short period (e.g., 10 minutes) before cell lysis.[3]

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at ~14,000 x g for 15-20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation for Western Blot:

-

Normalize the protein concentration for all samples.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for loading control.

-

Protocol 2: PKA Kinase Activity Assay

This protocol provides a general framework for measuring PKA activity from cell lysates after H-89 treatment using a commercially available PKA kinase activity assay kit (e.g., Abcam ab139435).

Materials:

-

PKA Kinase Activity Assay Kit

-

H-89 treated and control cell lysates (prepared as in Protocol 1, steps 1-5)

Procedure:

-

Prepare Cell Lysates: Treat cells with H-89 as described in Protocol 1. Prepare cell lysates according to the instructions provided with the PKA Kinase Activity Assay Kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Procedure: Follow the manufacturer's protocol for the PKA Kinase Activity Assay Kit. This typically involves:

-

Adding equal amounts of protein lysate to the substrate-coated microplate wells.

-

Initiating the kinase reaction by adding ATP.

-

Incubating for the recommended time to allow for substrate phosphorylation.

-

Washing the wells to remove non-reacted components.

-

Adding a phospho-specific primary antibody that recognizes the phosphorylated substrate.

-

Incubating and washing.

-

Adding an HRP-conjugated secondary antibody.

-

Incubating and washing.

-

Adding a colorimetric or chemiluminescent substrate (e.g., TMB).

-

Measuring the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Calculate the PKA activity based on the signal intensity, normalizing to the protein concentration of the lysates. Compare the activity in H-89-treated samples to the control samples.

Visualizations

PKA Signaling Pathway

The following diagram illustrates the canonical PKA signaling pathway.

Caption: Canonical PKA signaling pathway and the inhibitory action of H-89.

Experimental Workflow for H-89 Treatment and Analysis

The following diagram outlines the general workflow for treating cells with H-89 and analyzing the effects on PKA activity.

Caption: General experimental workflow for H-89 treatment and analysis.

References

- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 2. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Treatment of cells with PKA inhibitor (H89) [bio-protocol.org]

Application Notes: Investigating PKA Signaling Using H-89 Dihydrochloride and Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-89 Dihydrochloride is a widely used cell-permeable chemical inhibitor primarily known for its potent and selective inhibition of cAMP-dependent Protein Kinase A (PKA).[1][2] It functions by competitively binding to the ATP pocket of the PKA catalytic subunit.[1] Due to its critical role in numerous cellular processes, including gene transcription, metabolism, and cell proliferation, the PKA signaling pathway is a frequent subject of investigation. Western blotting is a key technique to elucidate the effects of PKA inhibition by H-89, allowing for the specific detection of changes in the phosphorylation state of downstream target proteins.

This document provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis to assess the modulation of the PKA signaling pathway. A primary focus is placed on the phosphorylation of CREB (cAMP response element-binding protein), a well-established downstream substrate of PKA.

Mechanism of Action and Specificity

H-89 is a potent PKA inhibitor with an in vitro IC50 of approximately 48-50 nM.[1] In cell-based assays, working concentrations typically range from 10 µM to 30 µM to achieve effective inhibition of PKA-mediated phosphorylation.[1]

While H-89 is a valuable tool, it is crucial to acknowledge its potential off-target effects. At concentrations commonly used to inhibit PKA in cells, H-89 can also inhibit other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Mitogen- and stress-activated protein kinase-1 (MSK1), and p70 ribosomal S6 kinase-1 (S6K1).[3][4][5] Phosphoproteomic studies have confirmed that H-89 can inhibit other basophilic kinases even in the absence of PKA, highlighting the importance of careful data interpretation.[3][4]

Key Applications

-

Investigating the role of PKA in specific signaling cascades.

-